1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-5-methylphenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications
Radioiodinatable Benzodiazepines for Tumor Targeting
Akgün et al. (2009) developed radioiodinated 1,4-benzodiazepines as selective antagonists for cholecystokinin receptors, which are useful in tumor targeting. Their study demonstrated that these compounds could identify a higher number of receptor binding sites in tumors compared to agonistic radioligands, making them advantageous for in vivo tumor imaging (Akgün et al., 2009).
Antiproliferative Activities Against Cancer Cell Lines
Lee et al. (2018) synthesized a series of 4-aryl-thieno[1,4]diazepin-2-one derivatives, including compounds similar in structure to the one , and evaluated their antiproliferative activities against melanoma and hematopoietic cell lines. These compounds showed significant antiproliferative activities, suggesting their potential as therapeutic agents for cancer (Lee et al., 2018).
Improvement of Drug Solubility and Absorption
Yano et al. (1996) explored polymorphs of a related compound to improve its solubility and absorption. Their research into different crystalline forms and amorphous states aimed at enhancing bioavailability, a key consideration in drug development (Yano et al., 1996).
Antimicrobial Properties
Rani et al. (2014) studied novel imidazole ureas/carboxamides containing dioxaphospholanes, which are structurally related to the compound . They found that these compounds exhibited antimicrobial properties, underscoring their potential in developing new antimicrobial agents (Rani et al., 2014).
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16-13-14-21(32-3)19(15-16)26-25(31)28-23-24(30)29(2)20-12-8-7-11-18(20)22(27-23)17-9-5-4-6-10-17/h4-15,23H,1-3H3,(H2,26,28,31)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZGJEYLBSWNFU-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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